molecular formula C34H44O19 B14083752 Angoroside A CAS No. 111316-35-9

Angoroside A

Cat. No.: B14083752
CAS No.: 111316-35-9
M. Wt: 756.7 g/mol
InChI Key: XPLMUADTACCMDJ-LVDCRSFESA-N
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Description

Angoroside A is a phenylpropanoid glycoside compound isolated from the dried root of Scrophularia ningpoensis Hemsl. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidative, and cardiovascular protective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Angoroside A involves multiple steps, including glycosylation and esterification reactions. The starting materials typically include phenylpropanoid units and monosaccharides. The glycosylation reaction is often catalyzed by glycosyltransferases, while esterification can be achieved using esterifying agents under mild conditions .

Industrial Production Methods

Industrial production of this compound is primarily achieved through extraction from the roots of Scrophularia ningpoensis Hemsl. The extraction process involves solvent extraction, followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Angoroside A undergoes various chemical reactions, including:

    Hydrolysis: Breaking down the glycosidic bonds.

    Reduction: Reducing the phenylpropanoid unit.

    Oxidation: Oxidizing the hydroxyl groups.

    Methylation: Adding methyl groups to the hydroxyl groups.

    Sulfation: Adding sulfate groups to the hydroxyl groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions.

    Reduction: Sodium borohydride or hydrogen gas with a catalyst.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Methylation: Methyl iodide or dimethyl sulfate.

    Sulfation: Sulfur trioxide or chlorosulfonic acid.

Major Products Formed

The major products formed from these reactions include various metabolites such as hydrolyzed sugars, reduced phenylpropanoids, oxidized derivatives, methylated compounds, and sulfated derivatives .

Scientific Research Applications

Mechanism of Action

Angoroside A exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Angoroside A is unique due to its specific glycosylation pattern and esterification with phenylpropanoid units. This unique structure contributes to its distinct pharmacological profile, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

111316-35-9

Molecular Formula

C34H44O19

Molecular Weight

756.7 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C34H44O19/c1-14-24(41)26(43)28(45)34(50-14)53-31-29(46)33(47-9-8-16-3-6-18(36)20(38)11-16)51-22(13-49-32-27(44)25(42)21(39)12-48-32)30(31)52-23(40)7-4-15-2-5-17(35)19(37)10-15/h2-7,10-11,14,21-22,24-39,41-46H,8-9,12-13H2,1H3/b7-4+/t14-,21-,22+,24-,25-,26+,27+,28+,29+,30+,31+,32-,33+,34-/m0/s1

InChI Key

XPLMUADTACCMDJ-LVDCRSFESA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O

Origin of Product

United States

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